N-Methoxyacetamide

Description

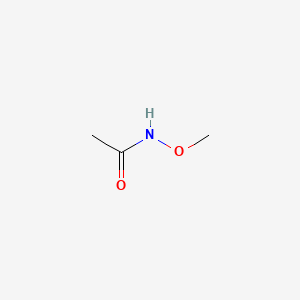

Structure

3D Structure

Properties

IUPAC Name |

N-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZXKDHEWJXRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206787 | |

| Record name | Acetamide, N-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5806-90-6 | |

| Record name | N-Methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5806-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyacetamide (CAS Number: 5806-90-6) is a chemical compound belonging to the class of N-alkoxyamides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its known and potential biological activities. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor. It is soluble in water and organic solvents.[1] The fundamental properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5806-90-6 |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | Acetamide, N-methoxy-; N-Methoxyethanamide; Hydroxylamine, N-acetyl-O-methyl-; Methyl acetohydroxamate; O-Methylacetohydroxamic acid[1][2] |

| InChI | InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5) |

| InChIKey | SOZXKDHEWJXRKV-UHFFFAOYSA-N |

| SMILES | CC(=O)NOC |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 92 °C | [3] |

| Density | 0.986 g/cm³ | [4] |

| Refractive Index | 1.387 | [4] |

| Solubility | Soluble in water and organic solvents | [1] |

Safety and Hazard Information

This compound is classified as a flammable liquid and may cause skin and respiratory irritation. Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[2] |

| Skin corrosion/irritation | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[2] |

GHS Pictograms:

Experimental Protocols

Synthesis of this compound

A patented method for the preparation of this compound involves the methylation of acetohydroxamic acid.

Reaction: Acetohydroxamic acid reacts with dimethyl sulfate in an aqueous solution to yield this compound. The pH of the reaction is controlled between 7 and 9 using sodium bicarbonate and sodium hydroxide.[5]

Experimental Procedure:

-

Prepare an aqueous solution of acetohydroxamic acid.

-

In a separate vessel, prepare a mixed aqueous solution of sodium bicarbonate and sodium hydroxide. The molar ratio of sodium bicarbonate to sodium hydroxide should be in the range of 0.03-0.09:1.[5]

-

Add the mixed aqueous solution and dimethyl sulfate dropwise to the acetohydroxamic acid solution. The addition of both solutions should be done concurrently.[5]

-

Maintain the pH of the reaction mixture between 7 and 9 throughout the addition.[5]

-

After the addition is complete, the this compound can be isolated from the reaction mixture.

Biological Activity and Potential Applications

Currently, there is limited publicly available information specifically detailing the biological activities of this compound. However, the broader class of hydroxamates, to which O-methylacetohydroxamic acid (a synonym for this compound) belongs, is known for a wide range of biological activities.

Hydroxamic acid derivatives are recognized for their ability to chelate metals, particularly iron. This property can lead to antioxidant and antimicrobial effects.[4] Furthermore, their capacity to inhibit metallo-enzymes gives them a diverse pharmacological profile, including potential antimicrobial, anti-inflammatory, and antitumor activities.[4] Some hydroxamates can also generate nitric oxide, which may result in hypotensive activity.[4]

Given these general properties of hydroxamates, this compound could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology research. Its relatively simple structure makes it an attractive starting point for the development of more complex derivatives.

Conclusion

This compound is a small molecule with well-defined chemical and physical properties. While specific data on its biological activity is not extensive, its structural relation to the hydroxamate class of compounds suggests potential for a range of pharmacological effects. The synthesis protocol outlined in this guide provides a clear pathway for its preparation, enabling further investigation by researchers in drug discovery and development. Future studies are warranted to fully elucidate the biological profile of this compound and its potential as a lead compound or research tool.

References

- 1. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN112851543A - Preparation method of methoxyamine hydrochloride and preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of N-Methoxyacetamide for Beginners

This guide provides a comprehensive overview of the synthesis of N-Methoxyacetamide, a valuable reagent in organic chemistry. The content is tailored for researchers, scientists, and drug development professionals who may be new to this specific synthesis. It includes detailed experimental protocols, tabulated data for clarity, and visualizations to illustrate the reaction pathway and workflow.

Introduction

This compound is a chemical compound with applications in various areas of chemical synthesis. Its structure, featuring both an amide and a methoxyamino group, makes it a useful building block. This guide focuses on a straightforward and accessible method for its preparation suitable for a laboratory setting: the acylation of methoxyamine hydrochloride. This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under standard laboratory conditions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for handling the chemicals safely and for the purification and characterization of the synthesized compound.

| Compound Name | Methoxyamine Hydrochloride | Acetyl Chloride | Triethylamine (TEA) | This compound |

| Molecular Formula | CH₆ClNO | C₂H₃ClO | C₆H₁₅N | C₃H₇NO₂ [1][2] |

| Molecular Weight ( g/mol ) | 83.52 | 78.49 | 101.19 | 89.09 [1][2] |

| Appearance | White crystalline solid | Colorless fuming liquid | Colorless liquid | Not readily available |

| Boiling Point (°C) | Decomposes | 52 | 89 | Not readily available |

| Density (g/mL) | Not readily available | 1.104 | 0.726 | Not readily available |

| CAS Number | 593-56-6 | 75-36-5 | 121-44-8 | 5806-90-6 [1] |

Synthesis of this compound

The described synthesis involves the N-acylation of methoxyamine with acetyl chloride. Since the starting material is the hydrochloride salt of methoxyamine, a base (triethylamine) is used to both neutralize the salt and to scavenge the hydrogen chloride that is generated during the reaction.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of the closely related N-methoxy-N-methylacetamide.[3] It is a reliable method for the acetylation of amines.

Materials:

-

Methoxyamine hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend methoxyamine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath. To this, slowly add triethylamine (2.2 eq.) to neutralize the hydrochloride salt and provide the base for the subsequent reaction. Stir the mixture for 10-15 minutes at 0 °C.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the synthesis and workup process.

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the stoichiometry for a typical laboratory-scale synthesis.

| Reagent | Molar Eq. | Mol | Mass (g) | Volume (mL) |

| Methoxyamine HCl | 1.0 | 0.1 | 8.35 | - |

| Acetyl Chloride | 1.1 | 0.11 | 8.63 | 7.8 |

| Triethylamine | 2.2 | 0.22 | 22.26 | 30.6 |

| Dichloromethane | - | - | - | ~200 |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃CO-) and a singlet for the methoxy protons (CH₃O-). There will also be a broad singlet for the amide proton (NH).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the acetyl methyl carbon, and the methoxy carbon.

-

IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I band) stretch, typically in the region of 1650-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹.

While a specific, published spectrum for this compound is not provided here, spectral data for this compound is available in chemical databases such as PubChem for comparison.[1]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with extreme care.

-

Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The synthesis of this compound via the acylation of methoxyamine hydrochloride is a practical and accessible method for laboratory preparation. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications.

References

A Technical Guide to N-Methoxyacetamides for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of N-methoxyacetamide and its N-methylated analogue, N-methoxy-N-methylacetamide. Due to the common ambiguity between these two compounds, this document will address both, with a primary focus on N-methoxy-N-methylacetamide, a versatile reagent in organic synthesis, particularly relevant to drug discovery and development.

Molecular Structure and Properties

A clear distinction between this compound and N-Methoxy-N-methylacetamide is crucial for their appropriate application. The primary structural difference is the presence of a methyl group on the nitrogen atom in the latter, which significantly influences its chemical reactivity and utility.

This compound is a primary amide derivative, whereas N-Methoxy-N-methylacetamide is a secondary amide, famously known as a Weinreb amide . This functional group is of particular importance in organic synthesis for the preparation of ketones.

Physicochemical Data

The key physical and chemical properties of both compounds are summarized below for easy comparison.

| Property | This compound | N-Methoxy-N-methylacetamide |

| Molecular Formula | C₃H₇NO₂[1][2] | C₄H₉NO₂[3][4] |

| Molecular Weight | 89.09 g/mol [1][2] | 103.12 g/mol [3][4][5] |

| CAS Number | 5806-90-6[1][2] | 78191-00-1[3][4] |

| IUPAC Name | This compound[1] | N-methoxy-N-methylacetamide[3] |

| Appearance | Not specified | Clear colorless liquid[5] |

| Boiling Point | Not specified | 152 °C[5] |

| Density | Not specified | 0.97 g/mL at 25 °C[4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these molecules.

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8[3] |

| Infrared (IR) | 3497, 2971, 2941, 2824, 1663 cm⁻¹[6] |

| Mass Spectrometry (m/z) | Top Peak: 43[7] |

Experimental Protocols

The synthesis of N-methoxy-N-methylacetamide (a Weinreb amide) is a common procedure in synthetic chemistry laboratories.

Synthesis of N-Methoxy-N-methylacetamide

This protocol describes the synthesis of N-Methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.[3]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.367 g, 14.015 mmol) in DCM (30 mL) at 0 °C, slowly add TEA (2.836 g, 3.9 mL, 28.030 mmol).

-

Stir the mixture for 10 minutes at 0 °C.

-

Add acetyl chloride (1.1 g, 1.0 mL, 14.105 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 22 °C overnight.

-

Quench the reaction with a saturated NaHCO₃ solution.

-

Separate the biphasic solution and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

The resulting residue affords the desired product as a colorless liquid.

Applications in Research and Drug Development

N-methoxy-N-methylacetamide and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[5] The Weinreb amide functionality in N-methoxy-N-methylacetamide allows for the controlled addition of organometallic reagents to form ketones, a common structural motif in biologically active molecules. This method is widely used in drug development to construct complex molecular architectures.[5]

Visualizations

Logical Relationship of N-Methoxyacetamides

Caption: Structural relationship between Acetamide, this compound, and N-Methoxy-N-methylacetamide.

Experimental Workflow: Weinreb Ketone Synthesis

References

- 1. tutorchase.com [tutorchase.com]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 7. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

understanding the Weinreb amide functionality

An In-Depth Technical Guide to the Weinreb Amide Functionality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a uniquely versatile and powerful functional group in modern organic synthesis. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety has become an indispensable tool for the mild and high-yield synthesis of ketones and aldehydes.[1] Its principal advantage lies in its reaction with organometallic reagents, which halts at the ketone stage, effectively preventing the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][2][4][5] Weinreb amides are stable, easily prepared from a variety of carboxylic acid derivatives, and compatible with a wide range of functional groups, making them crucial intermediates in the synthesis of complex natural products and active pharmaceutical ingredients.[1][6]

Core Principles and Mechanism

The synthetic utility of the Weinreb amide stems from its unique reactivity profile. Unlike more reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents) does not proceed to the tertiary alcohol.[2][3][7]

The key to this selectivity is the formation of a stable five-membered cyclic tetrahedral intermediate.[3][4][8][9] The N-methoxy group's oxygen atom chelates the metal ion (Li+ or MgX+), stabilizing the intermediate.[2][5][10] This chelate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[1][2] Once the ketone is formed during workup, the excess organometallic reagent is quenched, preventing the second nucleophilic addition.

Reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) similarly forms a stable chelated intermediate, which upon workup yields the corresponding aldehyde.[1][5][8][11]

Reaction Mechanism Pathway

The following diagram illustrates the generally accepted mechanism for the Weinreb ketone synthesis.

Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

Synthesis of Weinreb Amides

Weinreb amides can be prepared from a variety of common starting materials. The choice of method often depends on the scale of the reaction and the functional groups present in the substrate. The most common precursor is N,O-dimethylhydroxylamine hydrochloride, which is a commercially available salt.[1][12]

General Synthetic Workflow

Caption: Multiple pathways to synthesize Weinreb amides from common precursors.

Summary of Synthetic Preparations

The following table summarizes common methods for the preparation of Weinreb amides.

| Starting Material | Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base (e.g., Pyridine, TEA) | CH₂Cl₂, THF | 0 to RT | 80-96 | [4][13] |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, Coupling Agent (EDCI, DCC, HATU, CDMT) | CH₂Cl₂, THF, DMF | 0 to RT | 75-95 | [1][7] |

| Ester / Lactone | N,O-dimethylhydroxylamine HCl, AlMe₃ or AlMe₂Cl | Toluene, THF | 0 to RT | 70-90 | [1][8] |

| Carboxylic Acid | Oxalyl Chloride, DMF (cat.), then N,O-dimethylhydroxylamine HCl, Base | CH₂Cl₂ | RT | 85-95 | [4] |

Reactions of Weinreb Amides

The primary application of Weinreb amides is the synthesis of carbonyl compounds.

Synthesis of Ketones

The reaction with organometallic reagents is the most prominent application of Weinreb amides. A wide variety of nucleophiles are tolerated.[1]

| Organometallic Reagent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Grignard Reagent (R'MgX) | THF, Et₂O | -78 to 0 | 75-90 | [6][7][14] |

| Organolithium Reagent (R'Li) | THF, Et₂O | -78 to 0 | 80-95 | [7][8] |

| Organocuprate (R'₂CuLi) | THF | -78 to 0 | 70-85 | [1] |

| Functionalized Grignard Reagents | THF | -20 to RT | 60-95 | [6] |

Synthesis of Aldehydes

Reduction of Weinreb amides provides a reliable route to aldehydes, which can be unstable or prone to over-reduction from other functional groups.

| Hydride Reagent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| LiAlH₄ (LAH) | THF, Et₂O | -78 to 0 | 70-90 | [1][8][15] |

| Diisobutylaluminum Hydride (DIBAL-H) | THF, Toluene, CH₂Cl₂ | -78 | 75-95 | [5][11][16] |

| Mg(BH₄)₂ Reagents | THF | RT | 65-85 | [17] |

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol is adapted from procedures using a peptide coupling agent.[7]

-

Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) at room temperature, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv).

-

Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the mixture and stir for 1-2 hours at room temperature until the acid is fully activated (monitoring by TLC is recommended).

-

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in THF with NMM (1.2 equiv) and cool to 0 °C.

-

Addition: Add the solution of the activated acid dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (SiO₂) to afford the desired Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide

This protocol is a general procedure for the reaction with an organolithium reagent.[7]

-

Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (Argon or Nitrogen).

-

Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

-

Addition: Add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise to the stirred solution.

-

Reaction: Stir the resulting solution at –78 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction at –78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (SiO₂) to yield the ketone.

Protocol 3: Synthesis of an Aldehyde from a Weinreb Amide

This protocol describes a typical reduction using DIBAL-H.[16]

-

Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene or CH₂Cl₂ (0.1 M) under an inert atmosphere.

-

Cooling: Cool the solution to –78 °C.

-

Addition: Add DIBAL-H (1.0 M in hexanes, 1.2-1.5 equiv) dropwise over 15-30 minutes, maintaining the internal temperature below –70 °C.

-

Reaction: Stir the mixture at –78 °C for 1 hour.

-

Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to afford the crude aldehyde, which can be purified by chromatography if necessary.

Spectroscopic Data

The characterization of Weinreb amides typically involves standard spectroscopic methods.

| Technique | Key Feature | Approximate Value / Observation |

| ¹H NMR | N-CH₃ and O-CH₃ singlets | δ 3.1-3.4 ppm (N-CH₃), δ 3.6-3.8 ppm (O-CH₃) |

| ¹³C NMR | Carbonyl carbon | δ 165-175 ppm |

| IR Spectroscopy | C=O stretch | 1630-1680 cm⁻¹ |

Note: Exact chemical shifts and stretching frequencies are dependent on the specific molecular structure.[13][18]

Applications in Drug Development and Total Synthesis

The reliability and mildness of the Weinreb amide functionality have made it a staple in complex molecule synthesis. Its ability to tolerate a vast array of other functional groups is particularly valuable in late-stage synthetic strategies.[1]

-

Natural Product Synthesis: The Weinreb ketone synthesis has been instrumental in the total synthesis of numerous complex natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[1]

-

Pharmaceuticals: In drug discovery and development, the Weinreb amide provides a robust method for constructing key ketone intermediates found in many APIs. Its chemoselectivity allows for predictable C-C bond formation without affecting sensitive functional groups elsewhere in the molecule.[6][19]

-

Chiral Synthesis: Chiral auxiliaries have been combined with the Weinreb amide functionality to allow for diastereoselective alkylations, leading to enantioenriched ketones and aldehydes after cleavage.[1]

Conclusion

The Weinreb amide is a cornerstone of modern synthetic organic chemistry, providing a superior method for the controlled synthesis of ketones and aldehydes. Its predictable reactivity, high functional group tolerance, and the stability of its reaction intermediate address the persistent challenge of over-addition common to other acylating agents. For researchers in drug development and complex molecule synthesis, a thorough understanding of the Weinreb amide's preparation and reactivity is essential for the efficient construction of sophisticated molecular architectures.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 5. utd-ir.tdl.org [utd-ir.tdl.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 11. nbinno.com [nbinno.com]

- 12. NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 13. rsc.org [rsc.org]

- 14. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 15. Synthesis of Weinreb and their Derivatives (A Review) - ProQuest [proquest.com]

- 16. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

N-Methoxyacetamide: A Technical Guide to Safety and Handling

This document provides a comprehensive technical overview of the safety protocols and handling procedures for N-Methoxyacetamide (CAS No: 5806-90-6). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. The guide consolidates critical safety information, including hazard classifications, personal protective equipment (PPE) recommendations, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that causes skin and respiratory irritation.[1] It may also cause serious eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[1] |

Source: GHS information provided to the ECHA C&L Inventory.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Data for this compound & Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₃H₇NO₂ | This compound |

| Molecular Weight | 89.09 g/mol [1] | This compound |

| Flash Point | 37.8 - 93.3 °C (100 - 200 °F)[2] | N-Methoxy-N-methylacetamide |

| Flash Point | 116 °C / 240.8 °F[3] | N-Methylacetamide |

| Upper Explosion Limit | 18.10%[3] | N-Methylacetamide |

| Lower Explosion Limit | 3.20%[3] | N-Methylacetamide |

| Autoignition Temperature | 490 °C / 914 °F[3] | N-Methylacetamide |

Note: Data for closely related compounds are provided for context where specific data for this compound is not available.

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and accidents.

3.1 Engineering Controls and Handling Procedures

-

Handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][5]

-

Use non-sparking tools and explosion-proof equipment, as vapors may form explosive mixtures with air.[4][7]

-

Take precautionary measures against static discharge.[4][7] Ground and bond containers and receiving equipment.[2][4]

-

Wash hands thoroughly after handling and before breaks.[5][9]

3.2 Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][7][8]

-

Keep containers tightly closed to prevent leakage and moisture absorption.[2][4][7][8]

-

Store separately from incompatible materials, such as strong oxidizing agents.[3][4][7]

-

For some related compounds, storage under an inert atmosphere is recommended.[5][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to ensure personal safety when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Wear tightly fitting safety goggles or a face shield.[4][5] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] |

| Skin | Handle with chemical-impermeable gloves (e.g., nitrile rubber, neoprene).[4][5][6] Gloves must be inspected before use.[5][9] Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.[4][6][8][9] |

| Respiratory | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard approved respirator with appropriate cartridges (e.g., organic vapor).[4][5][8] |

Emergency and First Aid Protocols

In the event of an emergency, immediate and appropriate action is crucial.

5.1 First Aid Measures The following protocols should be followed in case of exposure:

-

General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[2][5]

-

Inhalation: Move the person to fresh air.[5][8][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][8][10]

-

Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5][8] Seek medical attention.[2][5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water.[2][5][8] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[8][10]

5.2 Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][4][5][7]

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[7] Vapors may travel to a source of ignition and flash back.[7] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][7][10]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7][10] Use water spray to cool unopened containers.[2]

5.3 Accidental Release and Spill Cleanup Protocol

-

Personal Precautions: Evacuate personnel to a safe area.[4][5] Remove all sources of ignition and ensure adequate ventilation.[4][7][10] Avoid breathing vapors and contact with the material.[4][6] Wear the appropriate PPE as described in Section 4.[4][5]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4][5]

-

Containment and Cleanup:

-

For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder.[7]

-

For solid residue, sweep or shovel up the material without creating dust.[5][6]

-

Collect the waste in a suitable, closed, and labeled container for disposal.[5][6][7]

-

Dispose of the waste at an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

-

Logical Workflow for Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response and disposal.

Caption: Workflow for safe handling and emergency response for this compound.

References

- 1. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. aksci.com [aksci.com]

Navigating the Solubility Landscape of N-Methoxyacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methoxyacetamide, a primary amide with potential applications in chemical synthesis and pharmaceutical development, presents a notable challenge due to the limited availability of quantitative solubility data in organic solvents within publicly accessible literature. This technical guide directly addresses this data gap by providing a comprehensive overview of the theoretical solubility considerations for primary amides, presenting available data for a closely related analogue, and offering detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This guide is intended to be a practical resource for scientists and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Solubility of this compound: Current Landscape and Theoretical Considerations

As of the latest literature review, specific quantitative solubility data for this compound (CAS: 5806-90-6) in a range of organic solvents remains largely unpublished. PubChem, a comprehensive database of chemical information, provides basic physical and chemical properties but does not include solubility values in common organic solvents[1].

From a theoretical perspective, as a primary amide, this compound possesses both a hydrogen bond donor (-NH) and acceptor (C=O) group. This structure allows it to participate in hydrogen bonding with protic solvents like alcohols.[2][3] The presence of the methoxy group introduces an additional polar ether linkage, which may enhance its interaction with polar solvents. Generally, the solubility of amides decreases as the carbon chain length of the solvent increases.[4] It is expected that this compound will exhibit good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Solubility Data for a Structurally Related Analogue: N-Methoxy-N-methylacetamide

In the absence of data for this compound, the solubility of its close structural analogue, N-Methoxy-N-methylacetamide (CAS: 78191-00-1), can offer some initial insights. It is crucial to note that the additional methyl group on the nitrogen atom in this analogue will influence its solubility profile, primarily by removing its hydrogen bond donating capability and increasing its lipophilicity. Therefore, the following data should be used with caution and is provided for estimation purposes only.

| Solvent | Solubility | Reference |

| Water | Soluble | [5] |

| Chloroform | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Ethanol | Soluble | [6] |

| Ether | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data for this compound, this section details established experimental protocols for both kinetic and thermodynamic solubility determination.

Kinetic Solubility Assay

Kinetic solubility measurements are rapid and well-suited for early-stage screening. They typically involve the addition of a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to the aqueous or organic solvent of interest and measuring the concentration at which precipitation occurs.[7][8]

Protocol: High-Throughput Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 384-well microplate, perform serial dilutions of the stock solution with the desired organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[9]

Thermodynamic Solubility Assay

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[10][11]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest. Ensure that undissolved solid remains.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16][17][18][19] A calibration curve prepared with known concentrations of this compound is used for quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chembk.com [chembk.com]

- 6. N-Methoxy-N-methyl-2-methoxyacetamide [chembk.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. enamine.net [enamine.net]

- 13. evotec.com [evotec.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. improvedpharma.com [improvedpharma.com]

A Tale of Two Amides: A Technical Guide to N-Methoxyacetamide and N-Methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of N-methoxyacetamide and N-methoxy-N-methylacetamide, two structurally related amide compounds. While N-methoxy-N-methylacetamide is widely recognized and utilized as a Weinreb amide for the synthesis of ketones and aldehydes, this compound remains a less explored analogue. This document consolidates available data on the synthesis, physicochemical properties, and reactivity of both compounds. Detailed experimental protocols for the preparation and characterization of these amides are presented, alongside a comparative analysis of their known applications and reactivity profiles. The information is structured to facilitate a clear understanding of their similarities and differences, highlighting the well-established utility of the N-methylated variant and pointing to potential areas of investigation for its less-studied counterpart.

Introduction

N-alkoxy-N-alkylamides, particularly N-methoxy-N-methylamides (Weinreb amides), have become indispensable tools in modern organic synthesis. Their unique reactivity towards organometallic reagents, which allows for the controlled formation of ketones and aldehydes without the common problem of over-addition, has cemented their importance in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide focuses on two specific acetamide derivatives: this compound and its more prominent N-methylated analogue, N-methoxy-N-methylacetamide. By presenting their synthesis, properties, and reactivity in a comparative framework, this document aims to provide researchers with a comprehensive resource to inform their synthetic strategies and to encourage further exploration into the chemistry of these versatile reagents.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound and N-methoxy-N-methylacetamide is presented below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | N-Methoxy-N-methylacetamide |

| CAS Number | 5806-90-6[1] | 78191-00-1[2][3] |

| Molecular Formula | C₃H₇NO₂[1] | C₄H₉NO₂[2][3] |

| Molecular Weight | 89.09 g/mol [1] | 103.12 g/mol [2][3] |

| Appearance | - | Colorless liquid[2][4] |

| Boiling Point | - | 152 °C[2][4] |

| Density | - | 0.97 g/mL at 25 °C[2] |

| Refractive Index | - | n20/D 1.426[2] |

| Solubility | - | Soluble in water[4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | N-Methoxy-N-methylacetamide |

| ¹H NMR (CDCl₃, δ) | - | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[5] |

| ¹³C NMR (CDCl₃, δ) | - | 172.0, 61.1, 32.0, 19.8[5] |

| IR (cm⁻¹) | - | 3497, 2971, 2941, 2824, 1663[2] |

| Mass Spectrum (m/z) | - | Major peaks at 43, 61, 46 |

Synthesis and Experimental Protocols

The synthesis of both amides typically involves the acylation of the corresponding hydroxylamine derivative with an acetylating agent.

Synthesis of N-Methoxy-N-methylacetamide

The most common method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base.

Caption: Synthesis of N-Methoxy-N-methylacetamide.

Experimental Protocol:

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added a base such as pyridine or triethylamine (TEA) (2.0 eq). Acetyl chloride (1.05 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.[5] The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford N-methoxy-N-methylacetamide as a colorless liquid.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of acetohydroxamic acid.

References

- 1. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 3. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

The Theoretical Bedrock of Weinreb Amide Reactions: A Comprehensive Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The Weinreb amide has emerged as an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. Its remarkable stability and predictable reactivity allow for the precise construction of complex molecular architectures, a critical aspect of drug development. This technical guide delves into the theoretical underpinnings of Weinreb amide reactions, providing an in-depth understanding of the principles that govern their utility.

Core Principles: The Stability of the Tetrahedral Intermediate

The defining feature of the Weinreb amide reaction is its ability to overcome the common problem of over-addition often encountered with more reactive acylating agents like acid chlorides or esters.[1] When these compounds react with potent nucleophiles such as organolithium or Grignard reagents, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2]

The Weinreb amide, an N-methoxy-N-methylamide, ingeniously circumvents this issue through the formation of a stable, five-membered chelated tetrahedral intermediate.[1][3] Upon nucleophilic attack at the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (from the organometallic reagent) between the carbonyl oxygen and the methoxy oxygen.[3] This chelation prevents the collapse of the intermediate and subsequent elimination of the alkoxy group, which would regenerate a reactive ketone. The stable intermediate persists at low temperatures until an acidic workup is performed, at which point it hydrolyzes to afford the desired ketone in high yield.[1]

Reaction Mechanism and Logical Workflow

The overall transformation involves two key stages: the formation of the Weinreb amide from a carboxylic acid or its derivative, and the subsequent reaction with an organometallic reagent to yield a ketone. The following diagrams illustrate the fundamental mechanistic steps and a typical experimental workflow.

Figure 1. General workflow for the synthesis of a Weinreb amide from a carboxylic acid.

Figure 2. Reaction pathway for the synthesis of a ketone from a Weinreb amide.

Data Presentation: A Comparative Analysis

The efficiency of Weinreb amide reactions is highly dependent on the choice of reagents and substrates. The following tables provide a summary of quantitative data from the literature to facilitate comparison.

Synthesis of Weinreb Amides from Carboxylic Acids

A variety of coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids. The choice of reagent can significantly impact the reaction yield and scope.

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

| Benzoic Acid | HATU | DIPEA | DMF | 95 | [4] |

| 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | CH₂Cl₂ | 92 | [5] |

| Phenylacetic Acid | TBTU | DIPEA | DMF | 94 | [6] |

| Boc-L-Phenylalanine | COMU | DIPEA | DMF | 91 | [7] |

| Cyclohexanecarboxylic Acid | P[NCH₃(OCH₃)]₃ | - | Toluene | >90 | [8] |

| Adamantane-1-carboxylic acid | P[NCH₃(OCH₃)]₃ | - | Toluene | >90 | [8] |

Table 1. Comparison of yields for Weinreb amide synthesis using various coupling reagents.

Synthesis of Ketones from Weinreb Amides

The reaction of Weinreb amides with organometallic reagents exhibits a broad substrate scope, tolerating a wide range of functional groups.

| Weinreb Amide | Grignard Reagent | Solvent | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 95 | [9] |

| N-methoxy-N-methylbenzamide | Ethylmagnesium bromide | THF | 92 | [9] |

| N-methoxy-N-methylacetamide | Benzylmagnesium chloride | THF | 88 | [9] |

| N-methoxy-N-methyl-(4-cyanobenzamide) | 3-Fluorophenylmagnesium chloride | CH₃CN | 91 | [10] |

| N-methoxy-N-methyl-(indole-3-carboxamide) | Phenylmagnesium bromide | THF | 85 | [10] |

Table 2. Substrate scope and yields for the reaction of Weinreb amides with Grignard reagents.

| Weinreb Amide | Organolithium Reagent | Solvent | Yield (%) | Reference |

| N-methoxy-N-methylbiphenyl-4-carboxamide | n-Butyllithium | Toluene | 81 | [11] |

| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | Phenyllithium | Toluene | 80 | [11] |

| N-methoxy-N-methyl-4-bromobenzamide | n-Butyllithium | Toluene | 81 | [11] |

| N-methoxy-N-methylbenzamide | 2-Thienyllithium | Toluene | 72 | [11] |

| N-methoxy-N-methylcyclohexanecarboxamide | Phenyllithium | Toluene | 84 | [11] |

Table 3. Substrate scope and yields for the reaction of Weinreb amides with organolithium reagents.

Experimental Protocols

The following are representative experimental procedures for the key transformations in Weinreb amide chemistry.

General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid using EDC/HOBt

To a solution of the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added N,N'-diisopropylethylamine (DIPEA) (3.0 equiv). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Weinreb amide.[5]

General Procedure for the Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to furnish the corresponding ketone.[10]

Conclusion

The theoretical basis of Weinreb amide reactions lies in the formation of a stable, chelated tetrahedral intermediate that prevents over-addition of organometallic reagents. This unique feature allows for the reliable and high-yielding synthesis of ketones and aldehydes from carboxylic acid derivatives. The broad functional group tolerance and the availability of numerous methods for their preparation have solidified the position of Weinreb amides as a cornerstone of modern synthetic organic chemistry, with profound implications for the efficient construction of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers in drug development to strategically employ this powerful transformation in their synthetic endeavors.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to N-Methoxy-N-methylacetamide: Synthesis, Properties, and Applications

Introduction

N-Methoxy-N-methylacetamide, a member of the Weinreb amide class of compounds, is a versatile and widely utilized reagent in modern organic synthesis.[1][2] This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on its role in the construction of complex molecules. While the name N-Methoxyacetamide is sometimes used, this document will focus on the more synthetically prevalent N-methylated derivative, N-Methoxy-N-methylacetamide (CAS No. 78191-00-1).[3][4] Its utility is particularly noted in the pharmaceutical and agrochemical industries.[5]

The significance of N-Methoxy-N-methylacetamide lies in its ability to react with potent nucleophiles like organolithium or Grignard reagents to form ketones in high yields, a transformation that is often challenging with other carboxylic acid derivatives due to over-addition.[2] It can also be reduced to form aldehydes, making it a valuable carbonyl equivalent.[2]

Historical Context: The Rise of Weinreb Amides

The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, marked a significant advancement in synthetic chemistry. These reagents were designed to overcome a persistent challenge in organic synthesis: the controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives. Unlike esters or acid chlorides, which are prone to forming tertiary alcohols through double addition, the N-methoxy-N-methylamide functionality allows for the formation of a stable, chelated intermediate. This intermediate is resistant to further nucleophilic attack until the acidic workup, at which point it collapses to cleanly afford the desired ketone. This reliable method for synthesizing ketones has been widely adopted by organic chemists.[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of N-Methoxy-N-methylacetamide are well-characterized, facilitating its use and identification in a laboratory setting. It is a clear, colorless liquid at room temperature, soluble in water and common organic solvents.[1][2][3][6]

Table 1: Physicochemical Properties of N-Methoxy-N-methylacetamide

| Property | Value | Reference |

| CAS Number | 78191-00-1 | [3][4][6][7] |

| Molecular Formula | C₄H₉NO₂ | [3][4][6][7][8] |

| Molecular Weight | 103.12 g/mol | [4][7][8][9] |

| Appearance | Clear colorless liquid | [1][3][9] |

| Boiling Point | 152 °C | [8][9] |

| Density | 0.97 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.426 | |

| Flash Point | 49 °C | [8][9] |

| Solubility | Soluble in water | [3][6] |

Table 2: Spectroscopic Data for N-Methoxy-N-methylacetamide

| Spectroscopy Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | [2][7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8 | [7] |

| Infrared (IR, liquid film) | 3497, 2971, 2941, 2824, 1663 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of N-Methoxy-N-methylacetamide

A prevalent method for the synthesis of N-Methoxy-N-methylacetamide involves the reaction of acetyl chloride with N,O-Dimethylhydroxylamine hydrochloride.[1][2][7]

Detailed Protocol:

-

To a stirred solution of N,O-Dimethylhydroxylamine hydrochloride (1.0 equivalent, e.g., 8.05 g, 82.8 mmol) in dichloromethane (e.g., 200 mL) at 0 °C, slowly add triethylamine (2.0 equivalents) or pyridine.[1][7]

-

After stirring for 10 minutes, add acetyl chloride (1.0 equivalent, e.g., 5.91 mL, 82.8 mmol) dropwise to the reaction mixture at 0 °C.[2][7]

-

Allow the reaction mixture to warm to room temperature and stir overnight (or for approximately 3-17 hours).[1][2][7]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (e.g., 130 mL).[2][7]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (e.g., 2 x 30 mL or 3 x 50 mL).[2][7]

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[2][7]

-

Filter the mixture and concentrate the filtrate in vacuo.[7]

-

The resulting residue can be purified by distillation under reduced pressure to afford the final product as a colorless liquid.[1][2]

Applications in Synthetic Chemistry

The primary application of N-Methoxy-N-methylacetamide is as a robust acylating agent for the synthesis of ketones and aldehydes.[2]

Ketone Synthesis

N-Methoxy-N-methylacetamide reacts cleanly with a single equivalent of an organolithium or Grignard reagent to produce a stable tetrahedral intermediate. This intermediate does not collapse or react further until an acidic workup is performed, thus preventing the common side reaction of over-addition that leads to tertiary alcohols. This makes it an invaluable tool for constructing carbon-carbon bonds.[2]

Aldehyde Synthesis

In addition to ketone synthesis, N-Methoxy-N-methylacetamide can be selectively reduced to the corresponding aldehyde using common hydride reagents such as lithium aluminum hydride (LiAlH₄). The intermediate formed is stable at low temperatures, and upon workup, yields the aldehyde product.

Conclusion

N-Methoxy-N-methylacetamide, a quintessential Weinreb amide, stands as a cornerstone reagent in contemporary organic synthesis. Its ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes from highly reactive organometallic reagents has cemented its place in the synthetic chemist's toolbox. Its applications in the synthesis of complex targets, particularly within the pharmaceutical and agrochemical sectors, underscore its enduring importance. The straightforward synthesis and well-documented reactivity of N-Methoxy-N-methylacetamide ensure its continued use in both academic and industrial research.

References

- 1. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemnet.com]

- 7. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. N-Methoxy-N-methylacetamide | 78191-00-1 | FM140534 [biosynth.com]

- 9. lifechempharma.com [lifechempharma.com]

Methodological & Application

N-Methoxyacetamide in Ketone Synthesis: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, N-methoxy-N-methylacetamide serves as a highly effective reagent in the synthesis of ketones. Its application, primarily through the Weinreb ketone synthesis, offers a reliable and high-yield pathway to ketones from various carboxylic acid derivatives, mitigating common issues such as over-addition of organometallic reagents.

N-Methoxy-N-methylacetamide, a type of Weinreb amide, reacts with organolithium or Grignard reagents to form a stable chelated intermediate. This intermediate resists the secondary addition of the organometallic reagent, a common problem with more reactive acylating agents like acid chlorides or esters that often leads to the formation of tertiary alcohols as byproducts.[1][2][3] Upon acidic workup, this stable intermediate collapses to afford the desired ketone in high yield.[2] This methodology is compatible with a wide range of functional groups, making it a valuable tool in complex organic synthesis.[4]

Data Presentation: Synthesis of Ketones from N-Methoxy-N-methylamides

The following table summarizes the reaction of various N-methoxy-N-methylamides with organometallic reagents to yield the corresponding ketones, as reported by Nahm and Weinreb in their seminal 1981 paper.

| Amide (R-CON(OCH₃)CH₃) | Organometallic Reagent (R'M) | Solvent | Temperature (°C) | Time (h) | Product (R-CO-R') | Yield (%) |

| Ph | PhMgBr | THF | 0 | 1 | PhCOPh | 96 |

| Ph | n-BuLi | THF | 0 | 1 | PhCO(n-Bu) | 94 |

| Ph | sec-BuLi | THF | -78 | 1 | PhCO(sec-Bu) | 92 |

| Ph | t-BuLi | THF | -78 | 1 | PhCO(t-Bu) | 87 |

| n-C₅H₁₁ | PhMgBr | THF | 0 | 1 | n-C₅H₁₁COPh | 97 |

| n-C₅H₁₁ | CH₂=CHMgBr | THF | 0 | 1 | n-C₅H₁₁COCH=CH₂ | 85 |

| Cyclohexyl | PhLi | THF | 0 | 1 | Cyclohexyl-CO-Ph | 93 |

| PhCH=CH | MeLi | THF | -78 | 0.5 | PhCH=CHCOMe | 82 |

| Pyrrole-2-carbonyl | PhMgBr | THF | 0 | 1 | Pyrrole-2-COPh | 78 |

Experimental Protocols

Protocol 1: Synthesis of N-Methoxy-N-methylacetamide

This protocol describes the preparation of the Weinreb amide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Brine

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, slowly add pyridine (2.0 eq) at 0 °C under an inert atmosphere (e.g., argon).

-

To this mixture, add acetyl chloride (0.95 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Partition the mixture between brine and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield N-methoxy-N-methylacetamide as a clear colorless liquid.

Protocol 2: General Procedure for Ketone Synthesis using Grignard Reagents

This protocol outlines the reaction of an N-methoxy-N-methylamide with a Grignard reagent.

Materials:

-

N-Methoxy-N-methylamide

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

5% Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-methoxy-N-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.1 eq) dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Quench the reaction by slowly adding 5% HCl at 0 °C.

-

Partition the mixture between brine and diethyl ether (or ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ketone by column chromatography on silica gel.[5]

Protocol 3: General Procedure for Ketone Synthesis using Organolithium Reagents

This protocol details the reaction of an N-methoxy-N-methylamide with an organolithium reagent.

Materials:

-

N-Methoxy-N-methylamide

-

Organolithium reagent (e.g., n-Butyllithium in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-methoxy-N-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C, depending on the reactivity of the organolithium reagent).[6]

-

Add the organolithium reagent (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction at the same temperature until TLC analysis indicates the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and partition between brine and diethyl ether (or ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the ketone product by flash column chromatography.[6]

Mandatory Visualizations

Reaction Mechanism of Weinreb Ketone Synthesis

Caption: Mechanism of the Weinreb ketone synthesis.

Application in Natural Product Synthesis: Total Synthesis of Myriaporone

N-methoxy-N-methylamides are valuable intermediates in the total synthesis of complex natural products. A notable example is the synthesis of myriaporone, a cytotoxic marine polyketide. In the synthetic route developed by Echavarren and Cuevas, a key fragment of the molecule is constructed using a Weinreb amide.

References

- 1. grokipedia.com [grokipedia.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for Aldehyde Synthesis Using N-Methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aldehydes is a cornerstone of organic chemistry, providing key intermediates for the construction of complex molecules in medicinal chemistry and materials science. A significant challenge in aldehyde synthesis is the propensity for over-reduction or over-oxidation of the desired product. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a robust solution to this challenge, allowing for the clean conversion of carboxylic acid derivatives to ketones and aldehydes. This document provides detailed application notes and protocols for the synthesis of aldehydes utilizing N-Methoxyacetamide, a close analog of the widely used Weinreb amide. The methodology leverages the inherent stability of the intermediate formed upon reduction, which prevents the common side reaction of over-reduction to the corresponding alcohol.

This compound serves as a stable, crystalline solid that can be readily prepared and handled. Its reaction with organometallic reagents or its reduction with hydride sources provides a reliable route to aldehydes. The key to this methodology is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. This intermediate is stable under the reaction conditions and only collapses to the aldehyde upon acidic workup, thus preventing a second addition of the nucleophile.[1]

Reaction Mechanism and Signaling Pathway

The synthesis of aldehydes from this compound using a hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), proceeds through a well-defined mechanism that ensures the formation of the desired aldehyde without over-reduction to the alcohol.

-

Coordination: The Lewis acidic aluminum center of the LiAlH₄ coordinates to the carbonyl oxygen of this compound, activating the carbonyl group towards nucleophilic attack.

-

Hydride Attack: A hydride ion (H⁻) from the aluminate complex attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Chelation and Stabilization: The crucial step involves the formation of a stable five-membered chelate between the oxygen and methoxy-nitrogen atoms with the aluminum species.[1] This stable intermediate prevents the elimination of the methoxyamino group and subsequent further reduction.

-

Aqueous Workup: Upon the addition of an aqueous acid solution during workup, the chelate is hydrolyzed, and the tetrahedral intermediate collapses to furnish the final aldehyde product.

Caption: Reaction pathway for the synthesis of an aldehyde from this compound using a hydride reducing agent.

Experimental Protocols

This section provides a general protocol for the synthesis of an aldehyde from a corresponding this compound derivative using Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.

Materials:

-

This compound derivative

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-